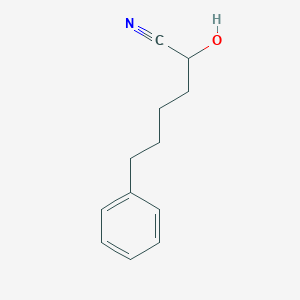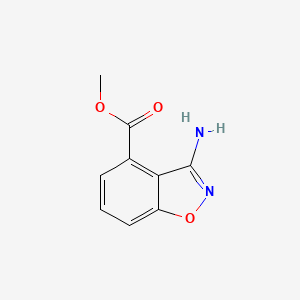
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-fluorophenyl group and a 2-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-chloro-2-fluoroaniline, undergoes a nucleophilic substitution reaction with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This forms an intermediate compound.
Cyclization Reaction: The intermediate compound is then subjected to a cyclization reaction with piperazine under reflux conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as a solvent.
Major Products Formed:
Reduction: 1-(4-Amino-2-fluorophenyl)-4-(2-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(2-nitrophenyl)piperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-4-(2-nitrophenyl)piperazine: Lacks the chlorine atom, which may influence its properties.
1-(4-Chloro-2-fluorophenyl)-4-(2-aminophenyl)piperazine: Contains an amino group instead of a nitro group, which may alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2006276-87-3 |
|---|---|
Molekularformel |
C16H15ClFN3O2 |
Molekulargewicht |
335.76 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21(22)23/h1-6,11H,7-10H2 |
InChI-Schlüssel |
NDAPDTUMWLXZJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)



![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)



